![molecular formula C8H13N3O2 B2860982 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid CAS No. 1025555-34-3](/img/structure/B2860982.png)
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) with three methyl groups attached at the 1, 3, and 5 positions. An acetic acid group is attached to the 2 position, and an amino group is also attached to the 2 position.Scientific Research Applications
Synthesis and Structural Characterization
- Triorganotin(IV) derivatives of amino acids like 2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid have been synthesized and characterized using various spectroscopic techniques. These studies offer insights into the structural properties and potential applications of these compounds in materials science (Baul et al., 2002).
Synthesis of Natural and Nonnatural α-Amino Acids
- Compounds like 2,2-bis(trifluoromethyl)-4-(3-diazo-2-oxopropyl)-1,3-oxazolidin-5-ones have been used as intermediates in the synthesis of various natural and nonnatural α-amino acids, demonstrating the utility of these compounds in the field of synthetic chemistry (Burger et al., 1992).
Energetic Materials Synthesis
- Nitroiminotetrazole-containing acetic acids have been synthesized for creating new energetic materials. These compounds have been characterized spectroscopically and their detonation properties have been evaluated, showing potential applications in the field of explosives and propellants (Joo et al., 2012).
Antioxidant and Enzymatic Inhibitory Activities
- Amino acids bearing Schiff base ligands have been studied for their antioxidant properties and selective xanthine oxidase inhibitory activities. This research suggests potential therapeutic applications of these compounds (Ikram et al., 2015).
Synthesis of Novel Heterocyclic Substances
- Amino acid derivatives have been used as key synthons in the synthesis of a wide variety of new, uniquely substituted heterocyclic substances, highlighting their significance in medicinal chemistry and drug discovery (Behbehani et al., 2011).
Corrosion Inhibition Effects
- Amino acids containing acetic acid structures have been investigated for their corrosion inhibitive performance, suggesting applications in materials science and engineering (Kaya et al., 2016).
Endosomolytic Properties of Poly(amido-amine)s
- Poly(amido-amine)s carrying primary amino groups as side substituents have been explored for their endosomolytic properties, which could be useful in drug delivery and therapeutic applications (Ferruti et al., 2000).
Future Directions
The future directions for research on “2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic Acid” and similar compounds could involve further exploration of their potential therapeutic applications, given the interest in pyrazole derivatives in medicinal chemistry . Additionally, development of new synthesis methods could also be a focus of future research .
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Pyrazole derivatives have been found to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
It has a relatively low molecular weight (183.208 Da), a moderate number of hydrogen bond acceptors (5) and donors (3), and no violations of Lipinski’s rule of five . These properties are generally favorable for absorption and distribution in the body .
Result of Action
Based on the known activities of other pyrazole derivatives, it may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of “amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target .
properties
IUPAC Name |
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHZFZDWFBBWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.